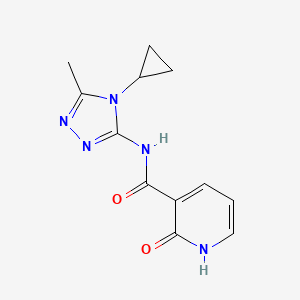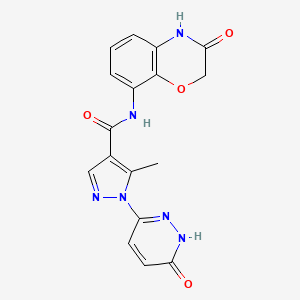
2-(3-Fluoropiperidin-1-yl)-3-piperidin-1-ylsulfonylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluoropiperidin-1-yl)-3-piperidin-1-ylsulfonylpyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry. This compound has unique properties that make it a promising candidate for further exploration.
Wirkmechanismus
The mechanism of action of 2-(3-Fluoropiperidin-1-yl)-3-piperidin-1-ylsulfonylpyridine is not fully understood. However, it is believed to work by binding to specific enzymes and receptors in the body, thereby inhibiting their activity. This inhibition can lead to various biochemical and physiological effects.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-(3-Fluoropiperidin-1-yl)-3-piperidin-1-ylsulfonylpyridine are still being studied. However, it has been shown to have significant effects on the central nervous system, immune system, and cardiovascular system. It has also been shown to exhibit anti-inflammatory and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(3-Fluoropiperidin-1-yl)-3-piperidin-1-ylsulfonylpyridine in lab experiments is its potent inhibitory activity against several enzymes and receptors. This makes it a valuable tool for studying the mechanisms of various biological processes. However, one of the limitations of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the use of 2-(3-Fluoropiperidin-1-yl)-3-piperidin-1-ylsulfonylpyridine in scientific research. One of the most promising is in the development of new drugs for the treatment of various diseases such as cancer, inflammation, and neurological disorders. Additionally, this compound can be used to study the mechanisms of various biological processes, which can lead to a better understanding of how the body works. Further research is needed to fully explore the potential applications of this compound.
Synthesemethoden
The synthesis of 2-(3-Fluoropiperidin-1-yl)-3-piperidin-1-ylsulfonylpyridine is a complex process that involves multiple steps. The most common method of synthesis involves the reaction of 3-fluoropiperidine and 2,3-dichloropyridine with sodium hydride in the presence of a suitable solvent such as dimethylformamide (DMF). This reaction results in the formation of the desired compound.
Wissenschaftliche Forschungsanwendungen
The potential applications of 2-(3-Fluoropiperidin-1-yl)-3-piperidin-1-ylsulfonylpyridine in scientific research are vast. One of the most significant applications is in the field of medicinal chemistry. This compound has been shown to exhibit potent inhibitory activity against several enzymes and receptors, making it a promising candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
2-(3-fluoropiperidin-1-yl)-3-piperidin-1-ylsulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O2S/c16-13-6-5-9-18(12-13)15-14(7-4-8-17-15)22(20,21)19-10-2-1-3-11-19/h4,7-8,13H,1-3,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNRMGAOTOSVMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(N=CC=C2)N3CCCC(C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoropiperidin-1-yl)-3-piperidin-1-ylsulfonylpyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-5-[[5-phenyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7438260.png)

![5-hydroxy-N-methyl-N-[(2-propan-2-ylpyrimidin-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B7438280.png)
![2-[(2-Chloroimidazo[1,2-a]pyridin-3-yl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7438284.png)
![1-[(4-Fluorophenyl)methyl]-3-(5-fluoropyridin-2-yl)urea](/img/structure/B7438310.png)

![2-amino-4-[[[1-(5-bromo-4-methylpyridin-2-yl)pyrrolidin-3-yl]-methylamino]methyl]-1H-pyrimidin-6-one](/img/structure/B7438326.png)

![4-amino-N-[2-(furan-2-yl)ethyl]-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7438341.png)
![5-But-2-ynyl-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7438350.png)
![[3-[2,3-dihydro-1H-inden-2-yl-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]amino]phenyl]methanol](/img/structure/B7438351.png)
![2-[2-(6-bromo-1H-indol-3-yl)acetyl]-2,7-diazaspiro[4.4]nonan-8-one](/img/structure/B7438354.png)
![1-acetyl-N-[5-(2,3-difluorophenyl)-1H-pyrazol-3-yl]piperidine-4-carboxamide](/img/structure/B7438359.png)
